molecular formula C10H13NO3 B12634829 6-Ethyl-3-(ethyloxy)-2-pyridinecarboxylic acid

6-Ethyl-3-(ethyloxy)-2-pyridinecarboxylic acid

Cat. No.: B12634829
M. Wt: 195.21 g/mol
InChI Key: ALZIFPMBSULNIF-UHFFFAOYSA-N
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Description

6-Ethyl-3-(ethyloxy)-2-pyridinecarboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of an ethyl group and an ethyloxy group attached to the pyridine ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-3-(ethyloxy)-2-pyridinecarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-pyridinecarboxylic acid and ethyl bromide.

    Ethylation: The first step involves the ethylation of 2-pyridinecarboxylic acid using ethyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the ethyl group at the 6-position of the pyridine ring.

    Ethyloxy Substitution: The next step involves the substitution of the ethyloxy group at the 3-position of the pyridine ring. This can be achieved by reacting the intermediate product with ethyl alcohol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3-(ethyloxy)-2-pyridinecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The ethyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Ethyl-3-(ethyloxy)-2-pyridinecarboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethyl-3-(ethyloxy)-2-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarboxylic acid: Lacks the ethyl and ethyloxy groups, making it less hydrophobic.

    3-Ethyl-2-pyridinecarboxylic acid: Similar structure but lacks the ethyloxy group.

    6-Ethyl-2-pyridinecarboxylic acid: Similar structure but lacks the ethyloxy group.

Uniqueness

6-Ethyl-3-(ethyloxy)-2-pyridinecarboxylic acid is unique due to the presence of both ethyl and ethyloxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

3-ethoxy-6-ethylpyridine-2-carboxylic acid

InChI

InChI=1S/C10H13NO3/c1-3-7-5-6-8(14-4-2)9(11-7)10(12)13/h5-6H,3-4H2,1-2H3,(H,12,13)

InChI Key

ALZIFPMBSULNIF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1)OCC)C(=O)O

Origin of Product

United States

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